Epi-dihydrophaseic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

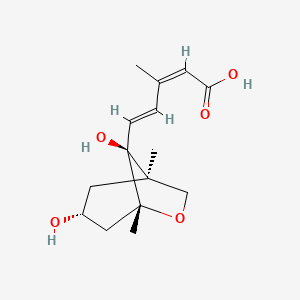

Epi-dihydrophaseic acid is a cyclic ether that is phaseic acid in which the keto group has been reduced to the corresponding alcohol such that the two hydroxy groups are on the same side of the 6-membered ring. It is a cyclic ether, a tertiary alcohol, a secondary alcohol, a 6-hydroxy monocarboxylic acid and an alpha,beta-unsaturated monocarboxylic acid. It derives from a phaseic acid.

科学的研究の応用

Role in Plant Hormone Regulation

Epi-dihydrophaseic acid is primarily recognized for its involvement in the metabolism of abscisic acid (ABA), a crucial plant hormone that regulates various physiological processes including seed germination and stress responses.

- Metabolic Pathway : Research indicates that this compound is a downstream catabolite of neophaseic acid (neoPA) in the ABA 9′-hydroxylation pathway. The enzyme neoPA reductase 1 (NeoPAR1) converts neoPA into this compound, influencing ABA homeostasis and seed germination dynamics in Arabidopsis thaliana .

- Seed Germination : Studies demonstrate that the accumulation of this compound correlates with altered seed germination rates. For instance, NeoPAR1 knockdown mutants exhibit accelerated germination, while overexpression leads to delayed germination due to increased levels of both ABA and this compound . This suggests a feedback mechanism where this compound may inhibit ABA catabolism, thereby modulating ABA levels during critical developmental stages.

Therapeutic Potential in Obesity Treatment

Recent investigations have highlighted the potential of dihydrophaseic acid glucosides derived from plants like Carthamus tinctorius (safflower) in combating obesity. This compound plays a role in these studies:

- Anti-Adipogenic Effects : Isolated compounds containing dihydrophaseic acid glucosides have been shown to inhibit adipocyte differentiation and lipid accumulation in 3T3-L1 preadipocytes. Specifically, one glucoside demonstrated significant reductions in the expression of adipogenic genes such as Fabp4 and Adipsin, indicating its potential as a therapeutic agent for obesity management .

- Mechanism of Action : The anti-adipogenic activity is attributed to the compound's ability to interfere with lipid droplet formation during adipocyte differentiation. This suggests that compounds related to this compound could be developed into functional food ingredients or supplements aimed at weight management .

Analytical Applications

This compound has also been utilized in analytical chemistry for quantifying metabolites in various matrices:

- Liquid Chromatography-Mass Spectrometry (LC-MS) : The compound has been employed as an internal standard in LC-MS methods for analyzing complex mixtures, including wine samples where it was detected alongside other metabolites at varying concentrations . Such analytical applications are crucial for understanding metabolic pathways and compound interactions within biological systems.

Summary Table of Key Findings

| Application Area | Key Findings |

|---|---|

| Plant Hormone Regulation | Involved in ABA metabolism; affects seed germination via feedback inhibition on ABA catabolism. |

| Obesity Treatment | Exhibits anti-adipogenic effects; reduces lipid accumulation and expression of adipogenic genes. |

| Analytical Chemistry | Used as an internal standard in LC-MS methods; aids in quantifying metabolites in complex samples. |

化学反応の分析

Formation via Reduction of Phaseic Acid

Epi-DPA is synthesized through the stereoselective reduction of phaseic acid (PA), a key ABA catabolite. This reaction occurs under controlled conditions:

-

Reagents : Sodium borohydride (NaBH₄) in methanol/water mixtures .

-

Mechanism : Reduction of the 4′-keto group in PA yields epi-DPA as a minor product alongside dihydrophaseic acid (DPA), depending on reaction conditions .

| Parameter | DPA Formation | epi-DPA Formation |

|---|---|---|

| Yield | ~50% | ~30% |

| Stereochemistry | 4′-S configuration | 4′-R configuration |

| Reference |

Isomerization Under Alkaline Conditions

Epi-DPA undergoes pH-dependent isomerization , favoring equilibration with DPA in aqueous solutions:

Key Findings :

-

Isomerization accelerates in alkaline media due to deprotonation at the 4′-hydroxy group .

-

Thermodynamic stability favors DPA over epi-DPA (ΔG = 2.3 kcal/mol) .

Conjugation Reactions

Epi-DPA participates in glucosylation and methylation to form conjugated metabolites:

Glucosylation

Methylation

| Reaction Type | Reagent/Conditions | Application | Reference |

|---|---|---|---|

| Glucosylation | UDP-glucose, pH 7.0 | Metabolic detoxification | |

| Methylation | CH₂N₂ in diethyl ether | Analytical derivatization |

Stability in Aqueous Solutions

Epi-DPA demonstrates limited stability in aqueous environments:

Factors Influencing Stability :

-

pH : Degradation accelerates under acidic (pH < 4) or alkaline (pH > 9) conditions .

-

Temperature : Higher temperatures (≥40°C) reduce stability by 50% within 12 hours .

Analytical Characterization

Advanced techniques elucidate epi-DPA’s structure and reactivity:

Spectroscopic Data

Chromatographic Behavior

特性

分子式 |

C15H22O5 |

|---|---|

分子量 |

282.33 g/mol |

IUPAC名 |

(2Z,4E)-5-[(1R,3R,5R,8S)-3,8-dihydroxy-1,5-dimethyl-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid |

InChI |

InChI=1S/C15H22O5/c1-10(6-12(17)18)4-5-15(19)13(2)7-11(16)8-14(15,3)20-9-13/h4-6,11,16,19H,7-9H2,1-3H3,(H,17,18)/b5-4+,10-6-/t11-,13-,14-,15+/m1/s1 |

InChIキー |

XIVFQYWMMJWUCD-FJBUYRLMSA-N |

異性体SMILES |

C/C(=C/C(=O)O)/C=C/[C@@]1([C@@]2(C[C@H](C[C@]1(OC2)C)O)C)O |

正規SMILES |

CC(=CC(=O)O)C=CC1(C2(CC(CC1(OC2)C)O)C)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。